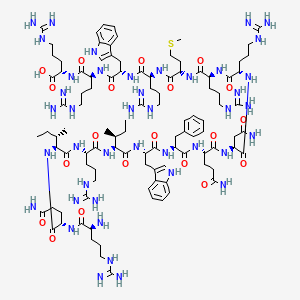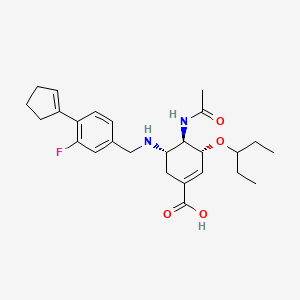
Neuraminidase-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuraminidase-IN-16 is a compound that functions as an inhibitor of the neuraminidase enzyme. Neuraminidase is a glycoprotein found on the surface of influenza viruses, playing a crucial role in the release of new viral particles from infected cells. By inhibiting this enzyme, this compound helps to prevent the spread of the virus within the host organism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-16 typically involves multiple steps, starting with the preparation of a pharmacophore model for virtual screening of small-molecule databases. Molecular docking and dynamics simulations are used to predict binding modes and energies between the protein and molecules. The final set of molecules with proper binding patterns and top binding energies undergoes enzymatic bioassay .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Neuraminidase-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Neuraminidase-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and to develop new synthetic pathways for antiviral agents.
Biology: Helps in understanding the role of neuraminidase in viral replication and pathogenesis.
Medicine: Potential therapeutic agent for treating influenza and other viral infections by inhibiting neuraminidase activity.
Industry: Used in the development of antiviral drugs and in the production of diagnostic kits for detecting influenza virus.
Mecanismo De Acción
Neuraminidase-IN-16 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues from glycoproteins on the surface of host cells, which is essential for the release of new viral particles. By inhibiting this process, this compound effectively reduces the spread of the virus within the host .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Neuraminidase-IN-16 include:
- Zanamivir
- Laninamivir
- Oseltamivir
- Peramivir
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the neuraminidase enzyme. While other neuraminidase inhibitors like zanamivir and oseltamivir are also effective, this compound may offer advantages in terms of stability, bioavailability, and resistance profile .
Conclusion
This compound is a promising compound with significant potential in the treatment of influenza and other viral infections. Its unique properties and wide range of applications make it a valuable tool in scientific research and drug development.
Propiedades
Fórmula molecular |
C26H35FN2O4 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
(3R,4R,5S)-4-acetamido-5-[[4-(cyclopenten-1-yl)-3-fluorophenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C26H35FN2O4/c1-4-20(5-2)33-24-14-19(26(31)32)13-23(25(24)29-16(3)30)28-15-17-10-11-21(22(27)12-17)18-8-6-7-9-18/h8,10-12,14,20,23-25,28H,4-7,9,13,15H2,1-3H3,(H,29,30)(H,31,32)/t23-,24+,25+/m0/s1 |
Clave InChI |
RGLDENUTELIXMK-ISJGIBHGSA-N |
SMILES isomérico |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



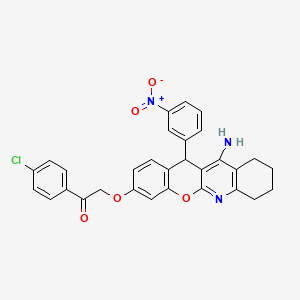

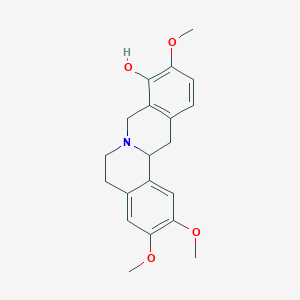
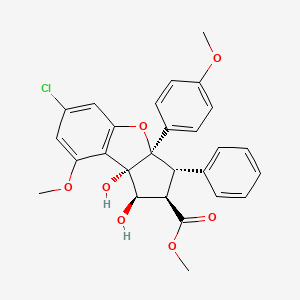
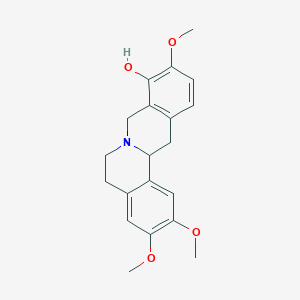
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)
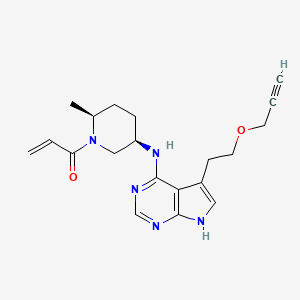
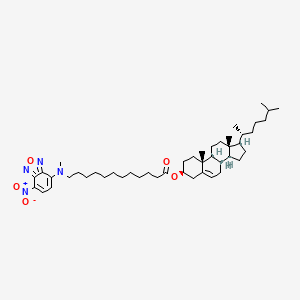
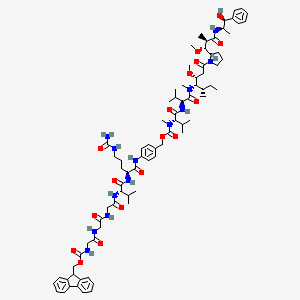
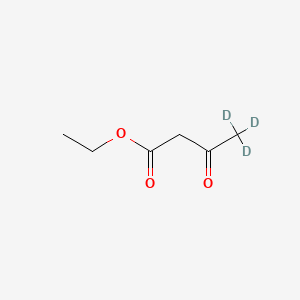
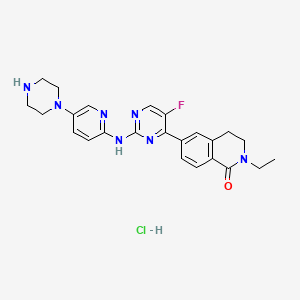
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
